molecular formula C7H16N4O2S B13884370 4-Ethylsulfonylpiperazine-1-carboximidamide

4-Ethylsulfonylpiperazine-1-carboximidamide

Cat. No.: B13884370
M. Wt: 220.30 g/mol
InChI Key: QJTSKIBPUNUKNA-UHFFFAOYSA-N
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Description

4-Ethylsulfonylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfonylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfonylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, secondary amines, and substituted piperazine derivatives .

Scientific Research Applications

4-Ethylsulfonylpiperazine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethylsulfonylpiperazine-1-carboximidamide involves the inhibition of key enzymes involved in cell proliferation. The compound targets enzymes such as EGFR, BRAF, and CDK2, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the EGFR signaling pathway, the BRAF-MEK-ERK pathway, and the CDK2-mediated cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylsulfonylpiperazine-1-carboximidamide is unique due to its specific combination of the ethylsulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties. Its ability to target multiple enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C7H16N4O2S

Molecular Weight

220.30 g/mol

IUPAC Name

4-ethylsulfonylpiperazine-1-carboximidamide

InChI

InChI=1S/C7H16N4O2S/c1-2-14(12,13)11-5-3-10(4-6-11)7(8)9/h2-6H2,1H3,(H3,8,9)

InChI Key

QJTSKIBPUNUKNA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=N)N

Origin of Product

United States

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